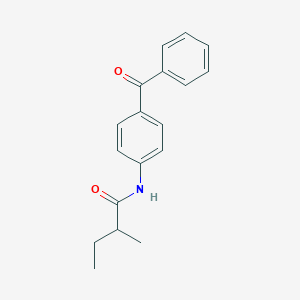

N-(4-benzoylphenyl)-2-methylbutanamide

Beschreibung

N-(4-Benzoylphenyl)-2-methylbutanamide is an amide derivative characterized by a benzoyl-substituted phenyl ring linked to a 2-methylbutanamide group. The benzoylphenyl moiety is a recurring pharmacophore in hypolipidemic agents, while the 2-methylbutanamide group contributes to molecular stability and interaction with biological targets .

Eigenschaften

Molekularformel |

C18H19NO2 |

|---|---|

Molekulargewicht |

281.3 g/mol |

IUPAC-Name |

N-(4-benzoylphenyl)-2-methylbutanamide |

InChI |

InChI=1S/C18H19NO2/c1-3-13(2)18(21)19-16-11-9-15(10-12-16)17(20)14-7-5-4-6-8-14/h4-13H,3H2,1-2H3,(H,19,21) |

InChI-Schlüssel |

GASKZHVEXCSTMX-UHFFFAOYSA-N |

SMILES |

CCC(C)C(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |

Kanonische SMILES |

CCC(C)C(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural Analogs

Substitutions on the Phenyl Ring

- N-(4-Methoxyphenyl)-2-methylbutanamide Derivatives (): Schiff base derivatives like N-(4-methoxybenzylidene)-2-methylbutanamide exhibit antibacterial activity.

N-(4-Bromo-2-methylphenyl)-2-phenylbutanamide ():

This brominated analog has a molecular weight of 332.23 g/mol. The bromine atom introduces steric bulk and lipophilicity, which may alter binding affinity to targets like peroxisome proliferator-activated receptors (PPARs) compared to the benzoyl group .

Modifications to the Amide Side Chain

N-(4-Benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide ():

The trifluoro and hydroxy substituents on the propanamide chain enhance stereochemical complexity. Enzymatic resolution using lipases enables selective synthesis of the (S)-enantiomer, which demonstrates higher bioactivity in preclinical models .N-(3-Oxocyclohexyl)-(S)-(+)-2-methylbutanamide ():

This cyclohexane-containing derivative achieves 91% enantiomeric excess (ee) via chiral chromatography. The oxocyclohexyl group introduces conformational rigidity, contrasting with the planar benzoylphenyl group in the target compound .

Functional Analogs with Heterocyclic Moieties

Indole-2-Carboxamide Derivatives ():

- N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (Compound 3): At 15 mg/kg, this derivative reduced plasma triglycerides by 31% and increased HDL cholesterol in hyperlipidemic rats, comparable to bezafibrate.

Pyrrole-2-Carboxamide Derivatives ():

- N-(4-Benzoylphenyl)pyrrole-2-carboxamide (Compounds 3 and 5) :

These compounds reduced total cholesterol by 22% and triglycerides by 34% in Triton WR-1339-induced hyperlipidemic rats. The pyrrole ring’s electron-rich nature improves binding to lipid-regulating enzymes compared to aliphatic amides .

Maleimide Derivatives ():

- N-(4-Benzoylphenyl)maleimide (Compound 20c) :

Substitution of the maleimide’s aryl ring with heterocycles (e.g., 2-pyridyl in Compound 26n) increased anticancer potency (IC50 = 0.12 µM vs. 0.45 µM in MCF-7 cells). The maleimide’s electrophilic carbonyl group enables covalent binding to cysteine residues, a feature absent in 2-methylbutanamide .

Pharmacological and Physicochemical Properties

Table 1: Key Comparisons of Structural and Functional Analogs

Key Observations :

- Lipid-Lowering Efficacy : Indole and pyrrole carboxamides outperform 2-methylbutanamide derivatives in triglyceride reduction, likely due to enhanced PPAR-α/γ agonism .

- Anticancer Activity : Maleimide derivatives exhibit superior cytotoxicity, attributed to reactive carbonyl groups enabling covalent target modification .

- Stereochemical Impact : Enantiomerically pure analogs (e.g., ) highlight the role of chirality in optimizing pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.